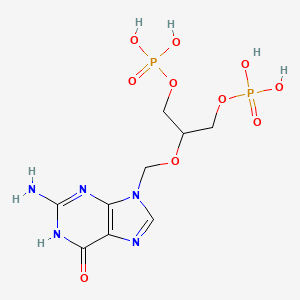
9-(1,3-Dihydroxy-2-propoxymethyl)-guanine-bis(monophosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(1,3-Dihydroxy-2-propoxymethyl)-guanine-bis(monophosphate) is a synthetic nucleoside analog known for its potent antiviral properties. This compound has shown significant efficacy against various viruses, including herpes simplex virus and cytomegalovirus . Its unique structure allows it to interfere with viral DNA replication, making it a valuable tool in antiviral therapy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1,3-Dihydroxy-2-propoxymethyl)-guanine-bis(monophosphate) involves multiple steps, starting with the preparation of the guanine base. The guanine is then modified to introduce the 1,3-dihydroxy-2-propoxymethyl group. This is typically achieved through a series of protection and deprotection steps, followed by phosphorylation to obtain the bis(monophosphate) form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the use of high-pressure liquid chromatography (HPLC) for purification and the employment of efficient catalysts to accelerate the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
9-(1,3-Dihydroxy-2-propoxymethyl)-guanine-bis(monophosphate) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can affect the guanine base, impacting its antiviral properties.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing or diminishing its efficacy
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired modifications .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of oxo-derivatives, while substitution reactions can yield various analogs with different functional groups .
Wissenschaftliche Forschungsanwendungen
9-(1,3-Dihydroxy-2-propoxymethyl)-guanine-bis(monophosphate) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study nucleoside analogs and their interactions.
Biology: Employed in research on viral replication and inhibition mechanisms.
Medicine: Investigated for its potential in treating viral infections, particularly those caused by herpesviruses and cytomegalovirus
Industry: Utilized in the development of antiviral drugs and diagnostic tools.
Wirkmechanismus
The primary mechanism of action of 9-(1,3-Dihydroxy-2-propoxymethyl)-guanine-bis(monophosphate) involves its incorporation into viral DNA. Once incorporated, it inhibits viral DNA polymerase, preventing the replication of viral DNA. This selective inhibition is due to the compound’s ability to be phosphorylated by viral kinases, leading to the formation of its active triphosphate form .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acyclovir: Another nucleoside analog with similar antiviral properties but a different structure.
Ganciclovir: Shares a similar mechanism of action but has a broader spectrum of activity against herpesviruses.
Uniqueness
9-(1,3-Dihydroxy-2-propoxymethyl)-guanine-bis(monophosphate) is unique due to its specific modifications, which enhance its efficacy and selectivity against certain viruses. Its ability to be phosphorylated by viral kinases and its potent inhibition of viral DNA polymerase make it a valuable compound in antiviral research and therapy .
Eigenschaften
CAS-Nummer |
91516-84-6 |
|---|---|
Molekularformel |
C9H15N5O10P2 |
Molekulargewicht |
415.19 g/mol |
IUPAC-Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-phosphonooxypropyl] dihydrogen phosphate |
InChI |
InChI=1S/C9H15N5O10P2/c10-9-12-7-6(8(15)13-9)11-3-14(7)4-22-5(1-23-25(16,17)18)2-24-26(19,20)21/h3,5H,1-2,4H2,(H2,16,17,18)(H2,19,20,21)(H3,10,12,13,15) |
InChI-Schlüssel |
XKEDVXJHPVQCFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(N1COC(COP(=O)(O)O)COP(=O)(O)O)N=C(NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 4-nitro-2-[[(2,4,6-trimethylphenyl)imino]methyl]-](/img/structure/B14353348.png)
![2-(2-hydroxyethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14353359.png)
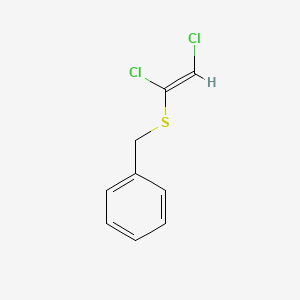
![4-[1-(Acetyloxy)ethenyl]phenyl chloroacetate](/img/structure/B14353370.png)
![[4-(3-Butyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B14353376.png)
![N-[(3-Isocyanato-4-methylphenyl)carbamoyl]prop-2-enamide](/img/structure/B14353383.png)
![3-(4-Methoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14353385.png)
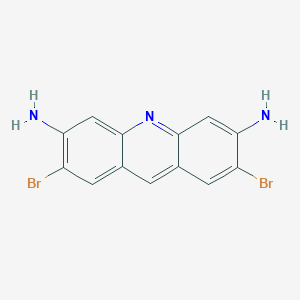


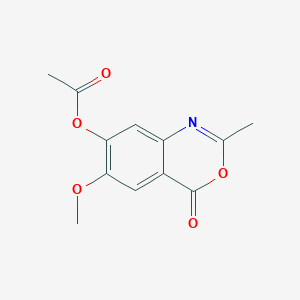
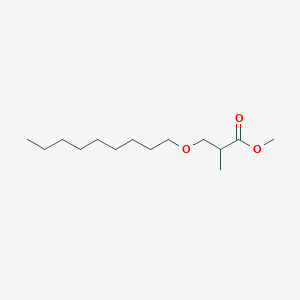
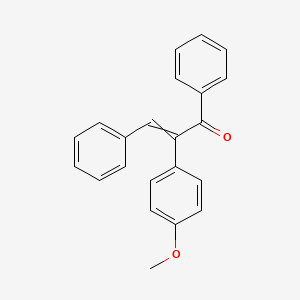
![N-(Diphenylmethyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14353424.png)
